6-Bromo-2,4-dichloropyrrolo[2,1-f][1,2,4]triazine
Overview
Description
“6-Bromo-2,4-dichloropyrrolo[2,1-f][1,2,4]triazine” is a chemical compound with the molecular formula C6H2BrCl2N3 . It has a molecular weight of 266.91 .
Molecular Structure Analysis
The InChI code for “6-Bromo-2,4-dichloropyrrolo[2,1-f][1,2,4]triazine” is 1S/C6H2BrCl2N3/c7-3-1-4-5(8)10-6(9)11-12(4)2-3/h1-2H .Physical And Chemical Properties Analysis
“6-Bromo-2,4-dichloropyrrolo[2,1-f][1,2,4]triazine” is a solid compound . It should be stored in an inert atmosphere, under -20°C .Scientific Research Applications
Cytotoxic Activity in Cancer Cell Lines : Qingfeng Li et al. (2018) synthesized pyrrolo[2,1‐f][1,2,4]triazine C‐nucleosides and found that certain analogues displayed potent cytotoxic activity in various cancer cell lines. This highlights the potential use of these compounds in cancer therapy (Li et al., 2018).
Inhibitors of Vascular Endothelial Growth Factor Receptor-2 : Research by R. Borzilleri et al. (2005) identified pyrrolo[2,1-f][1,2,4]triazines as potent and selective inhibitors of the tyrosine kinase activity of VEGFR-2. These compounds demonstrated significant antitumor efficacy in human lung carcinoma xenografts in mice (Borzilleri et al., 2005).
Potential in Solid Tumor Treatment : A study by R. Bhide et al. (2006) on pyrrolo[2,1-f][1,2,4]triazine-based inhibitors of vascular endothelial growth factor receptor-2 kinase revealed that these compounds demonstrated robust preclinical in vivo activity in human tumor xenograft models, indicating their potential in the treatment of solid tumors (Bhide et al., 2006).
Synthetic Methodologies and Applications : J. Quintela et al. (1996) described a one-pot preparation method for pyrrolo[2,1-f]-[1,2,4]triazine derivatives, demonstrating the versatility and ease of synthesizing these compounds for various applications (Quintela et al., 1996).
Production of Antiviral Drug Remdesivir : Sarabindu Roy et al. (2021) developed a new synthetic methodology for producing pyrrolo[2,1-f][1,2,4]triazine, a key starting material in the production of the antiviral drug remdesivir. This methodology emphasizes the importance of pyrrolo[2,1-f][1,2,4]triazine in pharmaceutical manufacturing (Roy et al., 2021).
Kinase Inhibitor Template : The pyrrolo[2,1-f][1,2,4]triazine nucleus has been identified as a novel kinase inhibitor template, effective in mimicking the quinazoline kinase inhibitor scaffold, as discussed in a study by J. Hunt et al. (2004). This discovery has implications for the development of new treatments for various diseases (Hunt et al., 2004).
Safety And Hazards
properties
IUPAC Name |
6-bromo-2,4-dichloropyrrolo[2,1-f][1,2,4]triazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2BrCl2N3/c7-3-1-4-5(8)10-6(9)11-12(4)2-3/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NRVGOQKEQWXMOO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=NC(=NN2C=C1Br)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2BrCl2N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401233616 | |
Record name | 6-Bromo-2,4-dichloropyrrolo[2,1-f][1,2,4]triazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401233616 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.91 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Bromo-2,4-dichloropyrrolo[2,1-f][1,2,4]triazine | |
CAS RN |
1160995-23-2 | |
Record name | 6-Bromo-2,4-dichloropyrrolo[2,1-f][1,2,4]triazine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1160995-23-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-Bromo-2,4-dichloropyrrolo[2,1-f][1,2,4]triazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401233616 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-Bromo-2,4-dichloropyrrolo[2,1-f][1,2,4]triazine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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